B1574948 Survivin (18-27)

Survivin (18-27)

Cat. No.: B1574948
Attention: For research use only. Not for human or veterinary use.
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Description

Survivin (18-27) is a synthetic peptide corresponding to amino acids 18 to 27 of the human Survivin protein, with the sequence RISTFKNWPK . This peptide represents a specific epitope restricted to the HLA-A*03:01 human leukocyte antigen, making it a critical reagent for immunology and cancer research . Survivin, also known as Baculoviral IAP Repeat-Containing 5 (BIRC5), is a member of the Inhibitor of Apoptosis (IAP) family that is highly overexpressed in virtually all human cancers—including lung, breast, prostate, and ovarian cancers—but is largely absent in most terminally differentiated normal tissues . Its primary functions are to suppress programmed cell death (apoptosis) and regulate cell division, which contributes to tumorigenesis, cancer progression, and resistance to chemotherapy and radiation . This peptide is intended for research applications focused on understanding and harnessing the immune response against cancer. It is specifically designed for the stimulation and expansion of antigen-specific T cells in various T-cell assays. These applications include, but are not limited to, ELISPOT , Intracellular Cytokine Staining (ICS) , T-cell proliferation assays , and cytotoxicity assays . By using this defined antigen, researchers can monitor and quantify T-cell immune responses directed against the Survivin protein, which is a prominent universal tumor antigen . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

sequence

RISTFKNWPK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Survivin (18-27)(modK); Survivin (18-27); Sur18K10; Baculoviral IAP repeat-containing protein 5 (18-27)

Origin of Product

United States

Molecular and Structural Characterization of Survivin 18 27

Primary Amino Acid Sequence Analysis of Survivin (18-27)

The primary structure of the Survivin (18-27) peptide consists of the amino acid sequence: Arginine-Isoleucine-Serine-Threonine-Phenylalanine-Lysine-Asparagine-Tryptophan-Proline-Lysine (RISTFKNWPK). peptides.degoogle.com This sequence is part of the larger 142-amino-acid human survivin protein. mdpi.comencyclopedia.pub

Table 1: Amino Acid Composition of Survivin (18-27)
PositionAmino AcidAbbreviation (3-Letter)Abbreviation (1-Letter)Properties
18ArginineArgRPositively Charged, Polar, Basic
19IsoleucineIleIHydrophobic, Nonpolar
20SerineSerSPolar, Uncharged
21ThreonineThrTPolar, Uncharged
22PhenylalaninePheFHydrophobic, Aromatic
23LysineLysKPositively Charged, Polar, Basic
24AsparagineAsnNPolar, Uncharged
25TryptophanTrpWHydrophobic, Aromatic
26ProlineProPNonpolar, Cyclic
27LysineLysKPositively Charged, Polar, Basic

Role of Survivin (18-27) within the BIR Domain Architecture

The Baculoviral IAP Repeat (BIR) domain is a defining feature of the IAP family and is crucial for survivin's functions. frontiersin.orgnih.gov This domain, which in human survivin spans approximately from amino acid 18 to 88, is essential for mediating protein-protein interactions that are central to its roles in both apoptosis inhibition and cell cycle regulation. mdpi.comencyclopedia.pub The structural integrity of the BIR domain is stabilized by a zinc finger motif, formed by the coordination of a zinc ion by Cysteine 57, Cysteine 60, His77, and Cysteine 84. mdpi.comencyclopedia.pub

The BIR domain is the interaction site for several key cellular partners. For instance, it interacts with the pro-apoptotic protein Smac/DIABLO, which can antagonize the anti-apoptotic function of other IAPs. nih.govgu.se The BIR domain of survivin is also involved in the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome segregation during mitosis. mdpi.comnih.gov Specifically, residues within the BIR domain, such as Asp70 and Asp71, recognize phosphorylated histone H3, targeting the CPC to the centromeres. nih.govrcsb.org

Significance of the BIR Domain for Survivin's Molecular Functions

Conformational Dynamics and Flexibility of the Survivin (18-27) Segment

Peptide segments, particularly those forming loops or connecting secondary structures, often exhibit a degree of conformational flexibility. frontiersin.org The Survivin (18-27) region, situated at the beginning of the BIR domain, is likely to possess some dynamic properties. This flexibility can be crucial for its function, allowing it to adapt and bind to different protein partners. The presence of a proline residue at position 26 can introduce a kink or rigidity in the peptide backbone, influencing the local conformation. Computational models suggest that the N-terminus of proteins can be partially disordered, adopting a more stable conformation upon binding to other molecules. marquette.edu This inherent flexibility might be important for the initial recognition and binding events involving the BIR domain. Studies have shown that the nuclear export signal (NES) of survivin, which is located in a dynamic loop, is a target for interaction with other proteins. nih.gov

Implications of Survivin (18-27) on Survivin's Monomeric and Dimeric States

The balance between survivin monomers and dimers is thought to be a regulatory mechanism for its diverse functions. nih.govresearchgate.net For instance, the survivin monomer is a component of the Chromosomal Passenger Complex (CPC), while the dimer is implicated in microtubule stability. nih.govresearchgate.net Therefore, any structural perturbations within the BIR domain, including those originating from the 18-27 region, could potentially shift this equilibrium and consequently modulate survivin's cellular activities.

Cellular and Subcellular Functions Associated with Survivin 18 27

Survivin's Role in the Regulation of Programmed Cell Death (Apoptosis)

Survivin is a key player in the inhibition of apoptosis, a critical process for tissue homeostasis and development. nih.gov Its overexpression in many cancer types allows malignant cells to evade this natural cell death mechanism, contributing to tumor progression. jcancer.orgaacrjournals.org The anti-apoptotic functions of survivin are multifaceted, involving the modulation of critical enzymatic cascades and interaction with other regulatory proteins.

Modulation of Caspase Activation Cascades (e.g., Caspase-9, Caspase-3/7)

The caspase cascade is a central component of the apoptotic machinery, with initiator caspases like caspase-9 activating executioner caspases such as caspase-3 and caspase-7. Survivin has been shown to interfere with this process. While initial theories suggested direct inhibition of caspase-3 and -7, it is now understood that survivin's primary role is likely the indirect suppression of caspase-9 activation. aacrjournals.orgd-nb.info This is achieved through its association with other proteins, such as the X-linked inhibitor of apoptosis (XIAP), forming a complex that enhances the inhibition of caspase-9. sci-hub.se Some studies have indicated that survivin's ability to inhibit apoptosis is more complex than direct caspase binding and may involve cooperation with other molecules like the hepatitis B X-interacting protein. aacrjournals.org Disruption of survivin's function leads to increased caspase-3 activity, promoting cell death. nih.gov

Target CaspaseRole in ApoptosisInteraction with Survivin
Caspase-9 Initiator caspase, activated by the apoptosome.Survivin, as part of a complex with XIAP, indirectly inhibits the activation of caspase-9. aacrjournals.orgsci-hub.se It can also prevent the recruitment of pro-caspase-9 to the apoptosome. mdpi.com
Caspase-3/7 Executioner caspases, responsible for cleaving key cellular substrates.While initially thought to be a direct inhibitor, survivin's effect on these caspases is likely indirect, downstream of caspase-9 inhibition. aacrjournals.org Disruption of survivin leads to increased caspase-3 activity. nih.gov

Interaction with Second Mitochondria-Derived Activator of Caspase (SMAC)/DIABLO

Second mitochondria-derived activator of caspase (SMAC), also known as DIABLO, is a mitochondrial protein that promotes apoptosis by inhibiting IAP proteins. mdpi.com Survivin can bind to SMAC/DIABLO, effectively sequestering it and preventing it from neutralizing other IAPs like XIAP. mdpi.comjci.org This interaction allows XIAP to remain active and continue to suppress caspase activity. mdpi.com The binding of survivin to SMAC/DIABLO is considered a key mechanism in its anti-apoptotic function. d-nb.infospandidos-publications.com

Potential Influence on Mitochondrial Integrity

A distinct pool of survivin has been identified within the mitochondria of cancer cells. nih.govnih.gov This mitochondrial localization appears to be a feature of malignant cells and is not typically observed in normal, healthy cells. d-nb.inforesearchgate.net Mitochondrial survivin is thought to play a significant role in inhibiting the intrinsic pathway of apoptosis. mdpi.com It may prevent the release of pro-apoptotic factors from the mitochondria, such as apoptosis-inducing factor (AIF) and cytochrome c. mdpi.comsci-hub.se Upon apoptotic stimulation, mitochondrial survivin can be released into the cytosol, where it contributes to the blockage of caspase activation. nih.gov There is also evidence suggesting that mitochondrial survivin can impact cellular metabolism, although the precise effects on processes like oxidative phosphorylation are still being debated. nih.govresearchgate.net

Survivin's Contribution to Cell Division Regulation

Beyond its role in apoptosis, survivin is a critical regulator of cell division. mdpi.com Its expression is tightly controlled in a cell cycle-dependent manner, peaking during the G2/M phase. nih.gov

Integration into the Chromosomal Passenger Complex (CPC)

Survivin is a core component of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. preprints.orgaacrjournals.org The CPC, which also includes Aurora B kinase, INCENP, and Borealin, ensures the correct segregation of chromosomes and the completion of cytokinesis. biorxiv.orgelifesciences.org Survivin's role within the CPC is structural, helping to target the complex to specific locations within the dividing cell, such as the centromeres and the central spindle. jci.org The interaction of survivin with other CPC components, like INCENP and Borealin, is crucial for the proper localization and function of the complex. preprints.org

CPC ComponentFunction within the ComplexInteraction with Survivin
Aurora B Kinase The catalytic subunit, phosphorylates various substrates to correct improper microtubule attachments and regulate cytokinesis.Survivin is essential for the proper localization and activation of Aurora B kinase. mdpi.com
INCENP A scaffolding protein that bridges Aurora B with survivin and Borealin, regulating Aurora B activity.Survivin, along with Borealin, forms a subcomplex with INCENP. preprints.orgaacrjournals.org
Borealin A localization module that, together with survivin, directs the CPC to the centromere.Survivin and Borealin interact directly and are both required for CPC localization. preprints.org

Involvement in Mitotic Spindle Checkpoint Control

The mitotic spindle checkpoint is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before cell division proceeds. Survivin plays a vital role in this checkpoint. nih.govaacrjournals.org By associating with microtubules of the mitotic spindle, survivin helps to regulate microtubule dynamics. aacrjournals.orgbiologists.com Disruption of the interaction between survivin and microtubules can lead to a loss of its anti-apoptotic function and an increase in caspase-3 activity during mitosis. nih.gov Overexpression of survivin in cancer cells may allow them to bypass this checkpoint, leading to aberrant cell division and contributing to genomic instability. aacrjournals.org

Impact on Chromosome Segregation and Cytokinesis

Survivin is a critical regulator of cell division, with a unanimously accepted role in mitosis. aacrjournals.org Its function is tightly controlled in a cell-cycle-dependent manner, primarily during the G2/M phase. nih.govmolbiolcell.org Survivin is an essential component of the Chromosomal Passenger Complex (CPC), which is fundamental for accurate chromosome segregation and cytokinesis. aacrjournals.orgwaocp.orgnih.gov The CPC, a key regulator of these processes, initially localizes to centromeres and later moves to the central spindle and midbody. waocp.org

Depletion of survivin leads to significant defects in cell division. pnas.org Studies have shown that a lack of survivin results in improper chromosome alignment and a failure of sister chromatid segregation. embopress.org This can lead to the formation of multinucleated cells, a direct consequence of failed cytokinesis. waocp.orgpnas.org The lagging chromosomes observed in survivin-deficient cells are often the result of incorrect attachments to the mitotic spindle. pnas.org Furthermore, survivin is necessary for the assembly and/or stability of the microtubule structures in the spindle midzone and midbody during the later stages of mitosis, which are crucial for the final separation of daughter cells. pnas.org

Research has demonstrated that interfering with survivin function, either through RNA interference or the expression of dominant-negative mutants, leads to disturbed chromosome segregation and defective cytokinesis. nih.gov This underscores survivin's essential role in maintaining genomic stability during cell division. nih.gov

Survivin's Influence on Cellular Proliferation

Survivin's role extends to the broader regulation of cellular proliferation. nih.gov Overexpression of survivin is a common feature in many types of cancer and is associated with increased proliferation of cancer cells. nih.govplos.org This is partly due to its ability to inhibit apoptosis, or programmed cell death, which allows cells to bypass normal growth-inhibiting signals. nih.gov

Studies have shown a direct link between survivin expression and the proliferative potential of cells. For instance, in squamous cell carcinoma, silencing survivin expression leads to a reduced rate of proliferation and a lower capacity for colony formation. mdpi.com This is accompanied by a decrease in the expression of markers associated with stemness and an increase in differentiation markers, suggesting that survivin helps maintain a less differentiated, more proliferative state. mdpi.com

The table below summarizes findings from various studies on the impact of survivin on cellular proliferation in different cell types.

Cell TypeExperimental ApproachObserved Effect on ProliferationReference(s)
Squamous Cell CarcinomaSurvivin siRNADecreased proliferation and clonogenic ability mdpi.com
Breast CancerQuantitative RT-PCRHigh survivin mRNA levels correlated with early recurrence iiarjournals.org
Ovarian CancerImmunohistochemistrySurvivin overexpression associated with increased malignant potential frontiersin.org
Gastric CancerNot specifiedSurvivin overexpression linked to abnormal proliferation nih.gov

Subcellular Localization Dynamics of Survivin-Containing Regions (e.g., Cytoplasm, Nucleus, Mitochondria)

The function of survivin is intricately linked to its location within the cell, with distinct pools of the protein found in the cytoplasm, nucleus, and mitochondria. nih.govoncotarget.com These different localizations are associated with its dual roles in regulating cell division and inhibiting apoptosis. d-nb.info

Nuclear Survivin: The nuclear pool of survivin is primarily involved in the regulation of mitosis. mdpi.comoncotarget.com During the G2/M phase of the cell cycle, survivin is specifically expressed and behaves as a chromosomal passenger protein. embopress.org It localizes to several key structures within the mitotic apparatus, including:

Centrosomes: Involves the regulation of microtubule dynamics. aacrjournals.org

Kinetochores of metaphase chromosomes: As part of the CPC, it is essential for proper chromosome segregation. aacrjournals.orgembopress.org

Microtubules of the metaphase and anaphase spindle: Contributes to the regulation of microtubule dynamics. aacrjournals.org

Midbody: Accumulates at the ends of polar microtubules during the anaphase/telophase transition and condenses at the midbody, playing a role in cytokinesis. molbiolcell.org

Cytoplasmic Survivin: The cytoplasmic pool of survivin is mainly associated with its anti-apoptotic function. mdpi.comoncotarget.com This localization is crucial for protecting cells from programmed cell death. biologists.com Survivin is exported from the nucleus to the cytoplasm by a protein called chromosome region maintenance 1 (Crm1). mdpi.com

Mitochondrial Survivin: A distinct pool of survivin has been identified in the mitochondria of tumor cells. jci.orgscispace.com This mitochondrial survivin is involved in inhibiting apoptosis. jci.org In response to apoptotic stimuli, it is released into the cytosol, where it can suppress caspase activity. jci.org This mitochondrial localization appears to be a feature of tumor cells, as it is not typically found in normal tissues. jci.org

The dynamic localization of survivin throughout the cell cycle is summarized in the table below.

Cellular LocationPrimary Associated FunctionPhase of Cell Cycle/ConditionReference(s)
Nucleus Regulation of mitosis, chromosome segregation, cytokinesisG2/M phase mdpi.comaacrjournals.orgembopress.orgoncotarget.com
CentrosomesRegulation of microtubule dynamicsMitosis aacrjournals.org
KinetochoresChromosome segregation (as part of CPC)Metaphase aacrjournals.org
Spindle MicrotubulesRegulation of microtubule dynamicsMetaphase/Anaphase aacrjournals.org
MidbodyCytokinesisAnaphase/Telophase molbiolcell.org
Cytoplasm Inhibition of apoptosisInterphase mdpi.comoncotarget.combiologists.com
Mitochondria Inhibition of apoptosisPrimarily in tumor cells, released upon apoptotic stimuli jci.orgscispace.com

Protein Protein Interaction Networks and Signaling Pathways Involving Survivin 18 27

Key Protein Partners Interacting with the Survivin (18-27) Region or the BIR Domain

The BIR domain of survivin is a critical structural motif that mediates its interactions with various binding partners, thereby regulating its anti-apoptotic and cell cycle functions.

Interactions with Other IAPs (e.g., XIAP, c-IAP1, c-IAP2)

Survivin collaborates with other members of the IAP family to exert its anti-apoptotic effects. A key interaction occurs with the X-linked inhibitor of apoptosis protein (XIAP). Survivin physically associates with XIAP through its BIR domain, a process that stabilizes XIAP by protecting it from ubiquitination and subsequent proteasomal degradation. mdpi.comnih.govresearchgate.net This stabilized survivin-XIAP complex exhibits enhanced suppression of caspase-9 activity, a critical initiator caspase in the intrinsic apoptotic pathway. mdpi.comnih.gov Consequently, this synergistic interaction robustly blocks apoptosis. nih.gov The formation of this complex can be antagonized by XAF1 (XIAP-associated factor 1), which can promote the degradation of survivin. mdpi.comnih.gov

While the direct interaction with XIAP is well-documented, survivin is also thought to augment the effects of other IAPs, such as cellular IAP1 (c-IAP1) and cellular IAP2 (c-IAP2). nih.govresearchgate.net This is often achieved by sequestering Smac/DIABLO, a mitochondrial protein that antagonizes IAPs. mdpi.com By binding to Smac, survivin prevents it from inhibiting XIAP, c-IAP1, and c-IAP2, thereby indirectly enhancing their anti-apoptotic function. mdpi.com

Interacting IAPNature of InteractionFunctional ConsequenceKey References
XIAPDirect binding via BIR domainStabilizes XIAP, enhances caspase-9 inhibition, and synergistically inhibits apoptosis. mdpi.comnih.govresearchgate.net
c-IAP1 / c-IAP2Indirect augmentation of functionSurvivin sequesters Smac/DIABLO, preventing its antagonism of c-IAPs. mdpi.comnih.govresearchgate.net

Interactions with Cell Cycle Kinases (e.g., CDK1/CyclinB1, CDK4)

Survivin plays a pivotal role in cell cycle progression through its interactions with key cell cycle kinases. Co-immunoprecipitation studies have revealed that survivin interacts with cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, particularly during mitosis. jcancer.orgbiorxiv.orgbiorxiv.org This interaction is essential for the proper activation of CDK1. biorxiv.orgbiorxiv.org In the absence of survivin, an inactive cytosolic complex of Cdc25B-CDK1-Cyclin B1 accumulates, leading to a mitotic arrest. biorxiv.orgbiorxiv.org Furthermore, CDK1 can directly phosphorylate survivin at Threonine 34, a modification that is important for its anti-apoptotic function and stability. sci-hub.senih.govresearchgate.net

Survivin also interacts with cyclin-dependent kinase 4 (CDK4). jcancer.orgworktribe.comiiarjournals.org This interaction allows survivin to competitively inhibit the binding of the natural inhibitor p16INK4a to CDK4. worktribe.comresearchgate.net By doing so, survivin promotes the activation of the CDK2/Cyclin E complex, which in turn leads to the hyperphosphorylation of the retinoblastoma protein (pRb), de-repressing transcription and facilitating entry into the S phase of the cell cycle. jcancer.orgworktribe.comnih.gov This nuclear translocation and interaction with CDK4 is a key mechanism by which survivin promotes cell cycle progression. iiarjournals.orgnih.gov

Interacting KinaseNature of InteractionFunctional ConsequenceKey References
CDK1/CyclinB1Direct binding and phosphorylation of SurvivinRequired for CDK1 activation and mitotic entry. Survivin phosphorylation at Thr34 enhances its anti-apoptotic function. jcancer.orgbiorxiv.orgbiorxiv.orgsci-hub.senih.govresearchgate.net
CDK4Direct binding, competitive inhibition of p16INK4aPromotes S phase entry by activating the CDK2/Cyclin E pathway and pRb hyperphosphorylation. jcancer.orgworktribe.comiiarjournals.orgresearchgate.netnih.gov

Chaperone Protein Associations (e.g., Hsp90)

The stability and function of survivin are maintained through its association with chaperone proteins, most notably Heat shock protein 90 (Hsp90). mdpi.compnas.orgnih.gov The interaction involves the ATPase domain of Hsp90 and the BIR domain of survivin. pnas.orgnih.gov This association is crucial for preserving the stability of survivin in vivo. mdpi.com Disruption of the survivin-Hsp90 complex, either through global suppression of Hsp90 function or by targeted antibodies, leads to the proteasomal degradation of survivin. mdpi.compnas.orgnih.gov This degradation, in turn, results in mitochondrial-dependent apoptosis and defects in mitosis, highlighting the critical role of this chaperone interaction in maintaining cell viability and proper cell division. pnas.orgnih.gov

Components of the Chromosomal Passenger Complex (e.g., Aurora B, INCENP, Borealin)

Survivin is an essential component of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. The CPC, which also includes Aurora B kinase, Inner Centromere Protein (INCENP), and Borealin, ensures accurate chromosome segregation and cytokinesis. nih.govembopress.orgunipa.itroyalsocietypublishing.org Survivin, along with Borealin, interacts with the N-terminal region of INCENP, forming the core of the CPC. sci-hub.seroyalsocietypublishing.org Borealin facilitates the interaction between survivin and INCENP. nih.govembopress.org

Within the CPC, survivin plays a crucial role in targeting the complex to the centromeres during the early stages of mitosis. mdpi.comnih.gov This localization is achieved through the direct interaction of the survivin BIR domain with phosphorylated histone H3. mdpi.com The enzymatic component of the CPC, Aurora B kinase, is guided by its association with the other passenger proteins, allowing it to phosphorylate key substrates at the correct time and place. nih.govembopress.org While Aurora B primarily binds to INCENP, the integrity of the entire complex, including survivin, is necessary for proper Aurora B localization and function. sdbonline.orgrupress.org

CPC ComponentNature of InteractionFunctional ConsequenceKey References
Aurora B KinaseIndirect interaction within the CPCProper localization and function of Aurora B are dependent on the intact CPC, including Survivin. nih.govembopress.orgsdbonline.orgrupress.org
INCENPDirect binding to the N-terminusForms the core of the CPC, acting as a scaffold for the complex. sci-hub.seroyalsocietypublishing.org
BorealinDirect interaction with SurvivinFacilitates the binding of Survivin to INCENP and is essential for CPC integrity. nih.govembopress.orgsdbonline.orgrupress.org

Upstream Regulatory Mechanisms Influencing Survivin Expression and Activity

The expression and activity of survivin are tightly controlled by a variety of upstream signaling pathways, ensuring its functions are appropriately executed during cell proliferation and survival.

Transcriptional Regulation Pathways (e.g., p53, Wnt/β-catenin, STAT3, Notch, Hypoxia)

p53: The tumor suppressor protein p53 can repress the expression of survivin at the transcriptional level. jcancer.orgoup.com While putative p53-binding sites have been identified in the survivin promoter, functional analyses suggest that p53-mediated repression may occur through chromatin deacetylation rather than direct binding. jcancer.org In some contexts, p53-dependent downregulation of survivin requires the cyclin-dependent kinase inhibitor p21. oncotarget.com The negative regulation of survivin by wild-type p53 is a crucial aspect of its tumor suppressor function. jcancer.orgaacrjournals.org

Wnt/β-catenin: The Wnt/β-catenin signaling pathway, a key regulator of development and tissue homeostasis, is also implicated in the regulation of survivin expression. jcancer.org

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogene that, when persistently activated, can translocate to the nucleus and directly bind to the survivin promoter to regulate its expression. jcancer.orgnih.govspandidos-publications.com Inhibition of STAT3 signaling leads to a decrease in survivin expression and subsequent apoptosis. jcancer.orgaacrjournals.org This pathway is a major regulator of survivin expression in several cancers. nih.govspandidos-publications.comaacrjournals.orgresearchgate.net

Notch: The Notch signaling pathway, critical for cell development and differentiation, also influences survivin expression. jcancer.org Activation of Notch signaling, for instance through Notch1, can lead to the transcriptional activation of survivin. jcancer.orgoncotarget.com In some cases, this regulation is synergistic with other factors like HIF-1α. jcancer.org The Notch/survivin axis is considered important for maintaining stemness and promoting proliferation in certain cell types. nih.gov However, in other contexts, such as with Notch2 activation, it can lead to a decrease in survivin expression and promote apoptosis. plos.org

Hypoxia: Hypoxia, or low oxygen tension, a common feature of the tumor microenvironment, can induce the expression of survivin. jcancer.orgnih.govspandidos-publications.com This is often mediated by the Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.govresearchgate.net HIF-1α can act as a co-activator with the Notch1 intracellular domain to facilitate the binding of RBP-Jκ to the survivin promoter, leading to its transcriptional activation. jcancer.org The upregulation of survivin in response to hypoxia is a critical mechanism for tumor cell survival under stressful conditions. spandidos-publications.comnih.govahajournals.org

Regulatory PathwayEffect on SurvivinMechanismKey References
p53RepressionTranscriptional repression, potentially through chromatin modification and dependent on p21. jcancer.orgoup.comoncotarget.comaacrjournals.org
Wnt/β-cateninActivationImplicated in the regulation of survivin expression. jcancer.org
STAT3ActivationDirect binding of STAT3 to the survivin promoter. jcancer.orgnih.govspandidos-publications.comaacrjournals.orgresearchgate.net
NotchActivation or RepressionTranscriptional activation (Notch1) or repression (Notch2) depending on the specific receptor and cellular context. jcancer.orgoncotarget.comnih.govplos.org
Hypoxia (HIF-1α)ActivationHIF-1α-mediated transcriptional activation, sometimes in concert with other factors like Notch1. jcancer.orgnih.govspandidos-publications.comnih.govresearchgate.netahajournals.org

Post-Translational Modifications Affecting Survivin (18-27) Region (e.g., Phosphorylation at Thr34, Acetylation at K129)

The function of survivin is intricately regulated by a variety of post-translational modifications, with phosphorylation and acetylation playing pivotal roles. These modifications can dramatically alter the protein's stability, subcellular localization, and interaction with other proteins.

Phosphorylation at Threonine 34 (Thr34):

Located within the baculovirus IAP repeat (BIR) domain, Threonine 34 is a critical phosphorylation site that significantly influences survivin's function. tandfonline.com Phosphorylation at this site is carried out by the p34(cdc2)-cyclin B1 kinase complex, a key regulator of the cell cycle. dovepress.comspandidos-publications.com This modification is particularly important during mitosis, where it promotes the stability of survivin. jcancer.org

The phosphorylation status of Thr34 acts as a molecular switch, balancing cell proliferation and apoptosis. tandfonline.com Studies have shown that a non-phosphorylatable mutant of survivin (Thr34 to Alanine, T34A) exhibits decreased stability and loses its anti-apoptotic capabilities. tandfonline.comnih.gov Conversely, inhibiting the phosphorylation of Thr34 has been demonstrated to enhance apoptosis in tumor cells. dovepress.comnih.gov This suggests that phosphorylation at Thr34 is a protective mechanism that maintains cell viability. tandfonline.com The significance of this modification is underscored by findings that show increased levels of survivin phosphorylated at Thr34 are associated with the progression of certain cancers. spandidos-publications.com

Acetylation at Lysine 129 (K129):

Acetylation of survivin at Lysine 129, a residue located in the C-terminal region, is another crucial post-translational modification that governs its function. This modification is facilitated by the histone acetyltransferase CREB-binding protein (CBP). nih.govworktribe.com Acetylation at K129 has been shown to promote the homodimerization of survivin and direct its localization to the nucleus. nih.govmdpi.comresearchgate.net

Nuclear survivin has a reduced stability compared to its cytoplasmic counterpart. frontiersin.org The acetylation at K129 is thought to influence the nuclear export of survivin, potentially by affecting its interaction with the nuclear export receptor Crm1. mdpi.comresearchgate.netfrontiersin.org Deacetylation of K129, on the other hand, favors the formation of survivin monomers that can be exported from the nucleus. nih.gov This dynamic shuttling between the nucleus and cytoplasm, regulated by acetylation, is critical for survivin's diverse functions in both cell division and apoptosis inhibition. nih.govfrontiersin.org

Downstream Signaling Pathways Impacted by Survivin (18-27) Activity

Survivin's influence extends to a multitude of downstream signaling pathways that are fundamental to cell fate decisions. Its overexpression in many cancers is linked to the modulation of these critical cellular circuits. nih.gov

Key downstream pathways influenced by survivin include:

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival, proliferation, and growth. Survivin expression is often regulated by this pathway, and in turn, survivin can modulate PI3K/Akt signaling. nih.govresearchgate.net The cytoplasmic localization of wild-type survivin has been associated with the activation of the PI3K/Akt pathway, leading to increased cell survival. haematologica.org There is evidence of a feedback loop where the PI3K-AKT pathway regulates survivin, and survivin inversely regulates the pathway. researchgate.net

MAPK/MEK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Survivin expression can be influenced by the MAPK/MEK signaling cascade. nih.govindonesianjournalofcancer.or.id

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in cell growth and survival. STAT3 can directly bind to the survivin promoter and activate its transcription. jcancer.orgnih.gov Inhibition of STAT3 signaling has been shown to induce apoptosis through the transcriptional repression of survivin. jcancer.org

Wnt/β-catenin Pathway: Survivin is a downstream target of the Wnt/β-catenin signaling pathway. indonesianjournalofcancer.or.id Activation of this pathway leads to the accumulation of β-catenin, which then translocates to the nucleus and, in conjunction with other factors, upregulates survivin expression. nih.govresearchgate.net This connection is crucial for the proliferation of certain cell types. indonesianjournalofcancer.or.id

p53 Pathway: The tumor suppressor p53 acts as a negative regulator of survivin. Wild-type p53 can repress the expression of survivin at the transcriptional level. nih.govresearchgate.net

Cross-Talk with Other Cellular Homeostatic Pathways

Survivin's role in cellular homeostasis is not confined to its direct interactions but also involves extensive cross-talk with other fundamental cellular processes. nih.gov This intricate communication ensures a coordinated response to various internal and external stimuli.

One of the most significant areas of cross-talk is with the machinery of apoptosis . Survivin can directly inhibit caspases, the key executioners of apoptosis, although the precise mechanism is still under investigation. mdpi.com It is believed to cooperate with other IAP family members, such as XIAP, to suppress caspase activity. biologists.comsci-hub.se Survivin also interacts with Smac/DIABLO, a mitochondrial protein that promotes apoptosis, thereby preventing it from antagonizing other IAPs. sci-hub.semdpi.com

Furthermore, survivin is deeply integrated into the cell cycle machinery . Its expression is tightly regulated in a cell cycle-dependent manner, peaking during the G2/M phase. nih.gov As a component of the chromosomal passenger complex (CPC), along with INCENP, Borealin, and Aurora B kinase, survivin is essential for proper chromosome segregation and cytokinesis. mdpi.combiologists.commdpi.com

The ubiquitin-proteasome system (UPS) , a major pathway for protein degradation, also intersects with survivin signaling. The degradation of survivin is regulated by ubiquitylation, a process that tags proteins for destruction by the proteasome. frontiersin.orgresearchgate.net This provides a mechanism for the timely removal of survivin to ensure proper cell cycle progression.

Finally, survivin's function is intertwined with the cellular stress response . It interacts with molecular chaperones like Heat Shock Protein 90 (Hsp90), which helps to maintain its stability and anti-apoptotic function. jcancer.orgmdpi.comnih.gov This interaction highlights survivin's role in protecting cells from various stress signals that could otherwise trigger cell death.

Preclinical Research Methodologies for Investigating Survivin 18 27

Design and Synthesis of Survivin (18-27) Peptides and Analogues

The development of therapeutic agents targeting survivin often begins with the design and synthesis of peptides derived from its sequence, such as the Survivin (18-27) fragment, and their subsequent analogues.

The primary method for producing synthetic peptides like Survivin (18-27) is solid-phase peptide synthesis (SPPS). acs.org The most common approach within SPPS is Fluorenylmethyloxycarbonyl (Fmoc) chemistry. acs.orguri.eduwikipedia.org This technique involves building a peptide chain sequentially while one end is anchored to a solid polymer resin. google.com

The general cycle of Fmoc-based SPPS is as follows:

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). acs.orgwikipedia.orgyoutube.com The exposed amine becomes neutral, eliminating the need for a neutralization step. wikipedia.org

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. wikipedia.org Coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are used to facilitate the formation of the peptide bond. acs.org

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. wikipedia.org Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). This method is preferred over older techniques like Boc-chemistry because it uses milder conditions for deprotection and avoids the use of highly hazardous reagents like hydrofluoric acid. wikipedia.orggoogle.com

Table 1: Key Reagents in Fmoc Solid-Phase Peptide Synthesis

Reagent/Chemical ClassRole in SynthesisExample(s)Reference(s)
Protecting Group Protects the N-terminal amine of the amino acid.Fmoc (9-fluorenylmethyloxycarbonyl) acs.orgyoutube.com
Solid Support (Resin) Insoluble polymer to which the first amino acid is attached.Rink Amide resin, Polystyrene resin acs.orggoogle.com
Deprotection Agent Removes the Fmoc group to allow for the next coupling step.Piperidine in DMF acs.orgwikipedia.org
Coupling Agents Promote the formation of the amide (peptide) bond.HBTU, HOBt, HATU, HOAt acs.org
Cleavage Cocktail Releases the synthesized peptide from the resin and removes side-chain protecting groups.Trifluoroacetic acid (TFA)

Rational design aims to create peptide mimics, or peptidomimetics, with improved properties based on the structure and function of the original peptide. For survivin-derived peptides, this often involves creating molecules that can effectively mimic the native peptide's interaction with other proteins or immune receptors.

One approach is to design mimics with enhanced binding to Major Histocompatibility Complex (MHC) molecules to improve immunogenicity. For instance, researchers have designed survivin peptide mimics that incorporate multiple class I epitopes with predicted high-affinity binding to HLA-A*0201, a common human leukocyte antigen type. nih.gov This strategy aims to create a more potent antitumor response than the wild-type peptide. nih.gov

Another strategy involves designing agents that disrupt critical protein-protein interactions. Survivin's function is dependent on its interaction with other proteins, such as Heat shock protein 90 (Hsp90). nih.gov Structure-based mimicry was used to design 'shepherdin', a peptidomimetic that interrupts the survivin-Hsp90 complex, leading to tumor cell death. nih.govmdpi.com Similarly, peptide arrays can be used to screen for sequences from survivin that interact with other proteins, like SMAC/Diablo; these identified sequences can then be developed into cell-penetrating peptides to disrupt these interactions within cancer cells. nih.gov

To overcome the inherent limitations of peptides, such as poor stability and low potency, various structural modifications are employed. These modifications aim to create analogues with superior therapeutic potential.

Amino Acid Substitution: A common technique is to substitute specific amino acids in the peptide sequence. To enhance immunogenicity, substitutions can be made at "anchor" positions that are critical for binding to MHC molecules, while leaving the residues that contact the T-cell receptor (TCR) unchanged. google.com This can result in modified peptides that bind more strongly to HLA molecules and elicit a more robust T-cell response. google.com

Lipidation: Attaching a lipid moiety to a peptide can enhance its immunogenicity. frontiersin.org For example, recombinant human survivin has been lipidated for cancer immunotherapy research. frontiersin.org The lipid component is thought to help activate antigen-presenting cells through toll-like receptors, thereby boosting the immune response. frontiersin.org

Chemical Conjugation and Modification: Novel analogues can be synthesized by modifying the lead compound's structure. For example, based on a lead survivin inhibitor (UC-112), new analogues were created by modifying different parts of the molecule, which resulted in compounds with significantly improved anti-proliferative activity in cancer cell lines. researchgate.net

Rational Design of Peptide Mimics

In Vitro Experimental Models for Functional Analysis

To evaluate the biological function and therapeutic potential of Survivin (18-27) peptides and their analogues, various in vitro experimental models are utilized. These systems allow for controlled investigation at the cellular and molecular levels.

Mammalian cell culture is a fundamental tool for studying survivin's role in cancer. cellculturecompany.com It provides a platform to assess the effects of survivin-targeting peptides on cell viability, proliferation, and apoptosis. cellculturecompany.commdpi.com

Cancer Cell Lines: A wide array of established cancer cell lines are used in survivin research. These include glioblastoma (LN229, GL261), breast adenocarcinoma (MDA-MB-231), pancreatic carcinoma (MIA-PaCa), and colorectal cancer (HCT-116) cell lines. nih.govnih.govspandidos-publications.comnih.gov These lines provide a reproducible system to test the efficacy of survivin inhibitors and peptide mimics. For example, the SVN53-67/M57 peptide mimic was shown to stimulate lymphocytes to lyse HLA-A*0201 glioma cells in vitro. nih.gov

Primary Cells: Primary cells, which are isolated directly from tissue, offer a model that more closely represents the in vivo environment. cellculturecompany.com Studies have used human primary neonatal keratinocytes to create in vivo models of skin cancer, where the role of survivin in tumor formation was directly evaluated. mdpi.com Normal, non-transformed cells, such as human retinal pigment epithelial (RPE) cells, are also used as controls to understand the differential effects of survivin depletion in cancerous versus non-cancerous cells. pnas.org

Stable Cell Lines: To investigate the specific functions of survivin, researchers generate stable cell lines that constitutively overexpress the protein. For example, a survivin-reconstituted Human Embryonic Kidney (HEK-S) cell line was developed as an in vitro model. nih.gov This model demonstrated that survivin overexpression conferred significant resistance to apoptotic stimuli and decreased caspase activity, providing a valuable tool for screening compounds that can overcome this resistance. nih.gov

Table 2: Examples of Mammalian Cell Lines Used in Survivin Research

Cell LineCancer Type/OriginApplication in Survivin ResearchReference(s)
LN229 GlioblastomaInvestigating the association between survivin and microRNA-218. spandidos-publications.com
MDA-MB-231 Breast AdenocarcinomaTesting the biological activity of recombinant survivin mutant proteins. nih.gov
MIA-PaCa Pancreatic CarcinomaEvaluating the viability-decreasing effects of survivin mutants. nih.gov
HCT-116 Colorectal CarcinomaUsed as a model for cancer initiating cells with stem-like properties. nih.gov
HEK-S (Stable) Human Embryonic KidneyIn vitro model for functional analysis of survivin overexpression and drug screening. nih.gov
Primary Keratinocytes Human Neonatal SkinAnalyzing the role of survivin in squamous cell carcinoma formation. mdpi.com

Producing pure, recombinant survivin protein is crucial for a variety of in vitro studies, including structural analysis, interaction assays, and as a tool for developing and testing inhibitors.

The standard procedure involves a bacterial expression system, most commonly Escherichia coli. frontiersin.orgresearchgate.net The process includes:

Cloning: The DNA sequence encoding human survivin is cloned into a prokaryotic expression vector, such as a pET or pER22b-based plasmid. frontiersin.orgresearchgate.netnih.gov These vectors often include a tag, like a hexahistidine (His-tag), at the C-terminus or N-terminus of the protein to simplify purification. frontiersin.orgnih.gov

Expression: The recombinant plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). frontiersin.orgresearchgate.net Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). frontiersin.orgnih.gov Expression conditions, such as IPTG concentration, temperature, and induction time, are often optimized to maximize the yield of soluble protein. researchgate.netnih.gov

Purification: After expression, the bacterial cells are harvested and lysed. The recombinant survivin is then purified from the cell lysate. If a His-tag was used, Nickel-Nitriloacetic acid (Ni-NTA) affinity chromatography is a common and effective purification method. researchgate.net In many cases, the recombinant protein is overexpressed in an insoluble form within inclusion bodies. frontiersin.orgresearchgate.net This requires an additional step of solubilizing the inclusion bodies (e.g., with detergents like Sarkosyl) and then refolding the protein to its active conformation. nih.gov The purity and size of the final protein product are confirmed using techniques like SDS-PAGE and Western blotting. frontiersin.orgresearchgate.net

This purified recombinant survivin can then be used, for example, to study its interaction with designed peptide mimics or to screen for small molecule inhibitors.

Mammalian Cell Culture Systems (e.g., Cancer Cell Lines, Primary Cells)

Biophysical and Biochemical Characterization Techniques

A suite of biophysical and biochemical methods is employed to characterize the molecular properties and interactions of Survivin (18-27). These techniques provide foundational knowledge of the peptide's behavior at a molecular level.

Spectroscopic Methods (e.g., NMR Spectroscopy for Peptide-Protein Interactions, Fluorescence Anisotropy)

Spectroscopic techniques are pivotal in detailing the structural and interaction dynamics of Survivin (18-27).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the binding interfaces between peptides and proteins. nih.gov For instance, 2D NMR spectroscopy has been utilized to study the interaction of survivin with other molecules. nih.gov By analyzing chemical shift perturbations and signal intensity changes in the NMR spectra of 15N-labeled survivin upon titration with a binding partner, researchers can identify the specific amino acid residues involved in the interaction. nih.gov This method provides high-resolution data on the binding site and conformational changes that occur upon complex formation. nih.gov

Fluorescence Anisotropy is another valuable technique used to quantify the binding affinity between Survivin (18-27) and its interaction partners. This method has been used to demonstrate the disruption of the survivin-CRM1 complex, an essential interaction for its cellular function. nih.gov The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This change is measured as an increase in fluorescence anisotropy, allowing for the determination of dissociation constants (Kd).

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)

SPR and BLI are label-free, real-time techniques for monitoring biomolecular interactions.

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip where a ligand is immobilized. nih.govresearchgate.net This technique has been used to confirm the direct interaction between survivin and small molecules. nih.gov SPR provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated, offering insights into the binding affinity and stability of the interaction. researchgate.net

Biolayer Interferometry (BLI) is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer. psgcas.ac.inresearchgate.net Any change in the number of molecules bound to the biosensor tip causes a measurable shift in the interference pattern in real-time. psgcas.ac.inil-biosystems.com BLI has been employed to study the direct interaction of survivin with proteins like those from the Polycomb Repressor Complex 2 (PRC2). nih.gov This method is particularly useful for determining binding kinetics and affinity. researchgate.net

Table 1: Comparison of Biophysical Techniques for Survivin (18-27) Interaction Analysis
TechniquePrincipleKey Information ObtainedExample Application for Survivin
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei.Binding site mapping, conformational changes, 3D structure of complexes. nih.govMapping the binding interface of molecular tweezers to Survivin120. nih.gov
Fluorescence AnisotropyMeasures changes in the rotational diffusion of a fluorescent molecule upon binding.Binding affinity (Kd), stoichiometry.Demonstrating disruption of the Survivin-CRM1 complex. nih.gov
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surface. nih.govAssociation/dissociation kinetics (ka, kd), binding affinity (KD). researchgate.netConfirming direct interaction of Etoposide with survivin. nih.gov
Biolayer Interferometry (BLI)Measures changes in the interference pattern of light reflected from a biosensor tip. psgcas.ac.inReal-time binding kinetics, affinity, and concentration. psgcas.ac.inStudying the interaction between survivin and PRC2 subunits. nih.gov

X-ray Crystallography for Structure-Activity Relationship Studies

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule. While specific crystallographic data for the Survivin (18-27) peptide itself is not prevalent in the provided search results, the broader application of this technique is crucial for structure-activity relationship (SAR) studies of survivin inhibitors. By obtaining high-resolution crystal structures of survivin in complex with various small molecule inhibitors, researchers can visualize the precise binding modes and key molecular interactions. This structural information is invaluable for the rational design and optimization of more potent and selective inhibitors.

Co-Immunoprecipitation and Pulldown Assays

These assays are fundamental for identifying and validating protein-protein interactions in a cellular context.

Co-Immunoprecipitation (Co-IP) is used to study protein-protein interactions in vivo. This technique involves using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). nih.gov For example, Co-IP assays have demonstrated a significant interaction between PARP6 and survivin in colorectal adenocarcinoma cells. spandidos-publications.com Similarly, this method has been used to show that survivin interacts with non-muscle myosin IIB (NMIIB) in HeLa cells. biologists.com

Pulldown Assays are an in vitro method used to detect physical interactions between two or more proteins. In a typical pulldown assay, a "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A cell lysate containing potential binding partners ("prey" proteins) is then passed over the beads. After washing, the bound proteins are eluted and identified, often by Western blotting. This technique has been utilized to demonstrate the disruption of the survivin-CRM1 complex by peptide-modified molecular tweezers. nih.gov

Molecular Biology Approaches

Molecular biology techniques are essential for investigating the regulation of survivin expression and its functional consequences in cells.

Gene Silencing Strategies (e.g., siRNA, shRNA, Antisense Oligonucleotides targeting BIRC5 mRNA)

Gene silencing strategies are employed to specifically reduce or eliminate the expression of survivin (encoded by the BIRC5 gene) to study its role in cellular processes. mdpi.comjcancer.org

Short-hairpin RNA (shRNA) are RNA molecules with a hairpin turn that can be processed by the cell into siRNA to silence gene expression. Lentiviral vectors are often used to deliver shRNA constructs into cells for stable, long-term knockdown of survivin. aacrjournals.org This approach has been used in preclinical models to demonstrate that survivin inhibition can suppress tumor growth and sensitize cancer cells to chemotherapy. aacrjournals.orgnih.gov For example, stable cell lines with survivin knockdown of over 95% have been generated using shRNA. aacrjournals.org

Antisense Oligonucleotides (ASOs) are single-stranded DNA or RNA molecules that are complementary to a specific mRNA sequence. nih.gov Upon binding to the target mRNA, they can either block translation or promote its degradation. nih.gov Several ASOs targeting BIRC5 have been developed and investigated in preclinical and clinical settings. spandidos-publications.com For instance, the ASO EZN-3042 has been shown to effectively inhibit BIRC5 mRNA expression in a dose-dependent manner. nih.govrsc.org

Table 2: Gene Silencing Strategies for Targeting BIRC5/Survivin
StrategyMechanism of ActionKey Findings from ResearchReference
siRNAPost-transcriptional gene silencing by guiding mRNA cleavage.Reduces survivin mRNA by >80%, leading to apoptosis. thermofisher.com
shRNAProcessed into siRNA for stable, long-term gene knockdown.Inhibits tumor growth and enhances chemosensitivity in xenograft models. aacrjournals.orgnih.gov
Antisense OligonucleotidesBinds to target mRNA to block translation or induce degradation.Dose-dependent inhibition of BIRC5 mRNA and protein expression. nih.govrsc.org

Site-Directed Mutagenesis within the Survivin (18-27) Region

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes to a DNA sequence. researchgate.netneb.com This in vitro method utilizes custom-designed oligonucleotide primers to introduce desired mutations, such as insertions, deletions, or substitutions, into a double-stranded DNA plasmid. neb.com The purpose of these modifications is often to study the resulting changes in protein activity and function. neb.com

In the context of Survivin research, site-directed mutagenesis has been employed to investigate the functional significance of specific amino acid residues. While the broader protein has been the subject of numerous mutagenesis studies, the principles can be applied to the 18-27 region. For instance, mutations in other parts of the Survivin protein, such as the Thr34Ala mutant, have been created to abolish phosphorylation and inhibit Survivin's activation and anti-apoptotic functions. d-nb.info Another example is the Cys84Ala mutant, which was designed to inhibit Survivin dimerization. d-nb.info

The process typically involves designing primers that contain the desired mutation and using them to amplify a plasmid containing the wild-type Survivin sequence. The original, non-mutated parental DNA template is then digested, and the newly synthesized, mutated plasmid is introduced into host cells for replication. Verification of the intended mutation is a critical step and is usually confirmed by DNA sequencing. researchgate.net

Gene Reporter Assays for Promoter Activity

Gene reporter assays are a widely used tool in preclinical research to study the transcriptional regulation of a gene of interest. researchgate.net In the case of Survivin, these assays are instrumental in identifying compounds that can suppress its expression and in delineating the key regulatory elements within its promoter region. aacrjournals.orgnih.gov

A typical reporter gene system for studying Survivin promoter activity involves linking the human Survivin gene promoter, or fragments of it, to a reporter gene, most commonly the luciferase gene. aacrjournals.orgnih.gov This construct is then introduced into cancer cells. The activity of the Survivin promoter directly drives the expression of the luciferase enzyme. When the cells are lysed and the appropriate substrate is added, the amount of light produced is proportional to the activity of the Survivin promoter. aacrjournals.org

Researchers have utilized this system to screen for potential anticancer agents. For example, YM155 was identified through high-throughput screening using a Survivin gene promoter-luciferase reporter system. nih.gove-century.us These assays have also been used to map the core promoter region essential for Survivin transcription. aacrjournals.orgnih.gov Studies have shown that a 230-bp to 269-bp region of the Survivin core promoter is sufficient to drive gene expression and is the target for inhibitory compounds. aacrjournals.orgnih.gov

To ensure the specificity of the findings, the effect of a test compound on the Survivin promoter is often compared to its effect on other control gene promoters, such as those for dihydrofolate reductase (DHFR), human thrombin receptor (HTR), and thymidine (B127349) kinase (TK). nih.gov Furthermore, these assays can be adapted for three-dimensional (3D) cell culture models to better mimic the in vivo environment. researchgate.net

Below is an interactive data table summarizing findings from gene reporter assays for Survivin promoter activity.

Cell LineReporter ConstructKey FindingsReference(s)
C4-2 (Prostate Cancer)pLuc-6270 (full-length survivin promoter) and various deletion constructsA 230-bp core promoter region is sufficient for MSA-mediated inhibition of survivin gene expression. aacrjournals.org
PC-3 (Prostate Cancer)Various survivin promoter-luciferase constructsYM155 selectively inhibits survivin promoter activity, largely within the 269 bp core promoter. nih.gove-century.us
MCF-7 (Breast Cancer)3D dual-fluorescent reporter (EGFP driven by survivin promoter)Validated the use of the reporter system with known survivin downregulators YM155 and doxorubicin (B1662922). researchgate.net
Various Tumor Cell Lines (SAN, A375, SKOV3, HEK293)Survivin/BIRC5 promoter-SEAP reporterThe -260/-1 region of the Survivin promoter recapitulates its cell cycle-dependent activity. researchgate.net

Preclinical In Vivo Model Systems (Excluding Clinical Trial Results)

Xenograft Models for Efficacy Evaluation

Xenograft models are a cornerstone of preclinical cancer research, involving the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of potential anticancer therapies in an in vivo setting. mdpi.commdpi.comnih.govoncotarget.comamegroups.org Numerous studies have utilized xenograft models to assess the antitumor activity of strategies targeting Survivin.

In these models, human cancer cell lines are typically injected subcutaneously or orthotopically into mice. Once tumors are established, the animals are treated with the investigational agent, and tumor growth is monitored over time. At the end of the study, tumors are often excised and weighed, and may be subjected to further analysis, such as immunohistochemistry or western blotting, to assess the levels of Survivin and markers of apoptosis. mdpi.comoncotarget.com

A variety of cancer types have been modeled using this approach to test Survivin-targeted therapies. For instance, the efficacy of FL118 has been demonstrated in colorectal cancer xenografts using LOVO and LOVO SN38R cells. mdpi.com Similarly, the compound MX-106 and its derivative 12b have shown efficacy in suppressing tumor growth in human melanoma A375 xenograft models. mdpi.comnih.gov The therapeutic potential of YM155 has been evaluated in xenografts of non-Hodgkin's lymphoma, hepatocellular carcinoma, and prostate cancer. mdpi.comoncotarget.commdpi.com

The following interactive data table provides a summary of xenograft models used in the preclinical evaluation of Survivin-targeting agents.

Cancer TypeCell Line(s)Therapeutic AgentKey FindingsReference(s)
Colorectal CancerLOVO, LOVO SN38RFL118FL118 inhibited tumor growth and reduced tumor weight. mdpi.com
MelanomaA375MX-106, 12bEffectively suppressed tumor growth and induced apoptosis. mdpi.comnih.gov
Ovarian CancerN/A12bSuppressed primary tumor growth and metastasis in an orthotopic model. nih.gov
Esophageal CancerEca109Oncolytic adenovirus with shRNA for Survivin and OCT4Dual knockdown effectively inhibited xenograft growth. amegroups.org
Hepatocellular CarcinomaMahlavu, Patient-Derived Xenograft (P3)YM155YM155 showed better therapeutic effect than sorafenib (B1663141) in a high-survivin expressing xenograft. oncotarget.com
Non-Hodgkin's LymphomaN/AYM155 (in combination with rituximab)Combination treatment induced significant tumor growth inhibition. mdpi.com
Pancreatic CancerPatient-Derived Xenograft (PDX)FL118FL118 alone or with gemcitabine (B846) eliminated tumors. mdpi.com

Genetically Engineered Mouse Models for Disease Mechanism Studies

Genetically engineered mouse models (GEMMs) are powerful tools for investigating the fundamental roles of specific genes in normal physiology and disease pathogenesis. anilocus.comulisboa.pt Unlike xenograft models, which involve transplanting foreign cells, GEMMs have genetic alterations within their own genome, allowing for the study of gene function in the context of a complete, immunocompetent organism. anilocus.com

Several types of GEMMs have been developed to study Survivin. Conditional knockout mice, where the Survivin gene is flanked by loxP sites, have been created. nih.gov In these models, the gene can be deleted in a tissue-specific or time-dependent manner by expressing Cre recombinase, often under the control of an inducible promoter like Cre-ER. nih.gov This approach has been crucial for demonstrating the essential role of Survivin in processes such as T-cell development and hematopoietic stem cell maintenance. mdpi.comnih.gov

Transgenic mouse models have also been generated to monitor Survivin gene activity in vivo. nih.gov One such model expresses the luciferase reporter gene under the control of the human Survivin promoter (SPlucTg). nih.gov This allows for non-invasive, bioluminescent imaging to track the dynamic expression of Survivin during various pathophysiological processes, such as liver injury and regeneration. nih.gov These models have also suggested that Survivin expression may overlap with that of several stem cell markers. nih.gov

Furthermore, knock-in mouse models have been used to study the interaction of Survivin with other signaling pathways. For example, mice with an internal tandem duplication of the Flt3 gene (ITD-Flt3), a mutation found in acute myeloid leukemia, have been used to show that Survivin mediates the aberrant proliferation of hematopoietic progenitor cells induced by this mutation. nih.gov

These sophisticated mouse models provide invaluable insights into the complex in vivo functions of Survivin and its role in disease mechanisms, which would be difficult to obtain from in vitro studies alone.

Mouse Model TypeGenetic ModificationResearch ApplicationKey FindingsReference(s)
Conditional KnockoutSurvivin gene flanked by loxP sites (Survivinflox/flox) with Cre-ERStudy of Survivin's role in hematopoiesisSurvivin is required for hematopoietic stem and progenitor cell maintenance. mdpi.comnih.gov
Transgenic ReporterHuman survivin promoter driving luciferase (SPlucTg)In vivo monitoring of survivin gene activityAllows dynamic monitoring of survivin expression in various pathophysiological processes like liver injury. nih.gov
Knock-inITD-Flt3 mutationInvestigating the role of Survivin in leukemiaSurvivin mediates aberrant hematopoietic progenitor cell proliferation induced by ITD-Flt3. nih.gov
Transgenic ReporterMouse survivin promoter driving GFPInvestigating in vivo regulation of survivinSurvivin gene expression is largely mitosis-independent in vivo but regulated by p53. nih.gov

Mechanistic Insights into Survivin 18 27 in Disease Models Preclinical Focus

Role in Cancer Cell Survival and Proliferation Mechanisms

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a crucial dual role in promoting cancer cell survival and proliferation. mdpi.comnih.gov It is highly expressed in most human cancers while being virtually undetectable in most terminally differentiated adult tissues. mdpi.comnih.gov This differential expression makes it a significant factor in tumorigenesis.

Cytoplasmic and mitochondrial survivin are primarily associated with the inhibition of apoptosis. mdpi.comsci-hub.se Survivin counteracts programmed cell death by interfering with caspase activation. mdpi.comaacrjournals.org It can directly or indirectly inhibit the activity of key executioner caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. aacrjournals.orghaematologica.org One of the key mechanisms involves survivin binding to the second mitochondria-derived activator of caspases (Smac/DIABLO), preventing Smac from neutralizing other IAPs like XIAP (X-linked inhibitor of apoptosis protein). mdpi.comsci-hub.se This action preserves the anti-apoptotic function of XIAP. mdpi.com Furthermore, mitochondrial survivin can be released into the cytoplasm in response to death stimuli, where it helps to prevent caspase activation. sci-hub.se

Nuclear survivin, on the other hand, is integral to the regulation of cell division. mdpi.comsci-hub.se It is a component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation during mitosis. sci-hub.semdpi.com The expression of survivin is cell-cycle regulated, peaking at the G2/M phase. sci-hub.sejcancer.org Its involvement in the CPC ensures the proper alignment and separation of chromosomes, and its disruption can lead to mitotic catastrophe and cell death. sci-hub.semdpi.com Survivin's role in cell cycle progression is further highlighted by its interaction with and phosphorylation by cyclin-dependent kinase 1 (CDK1). jcancer.orgnih.gov Overexpression of survivin has been shown to accelerate the S phase of the cell cycle. nih.gov

The aberrant expression of survivin in cancer cells is influenced by various signaling pathways. For instance, the p53 tumor suppressor protein transcriptionally represses the survivin gene. aacrjournals.org Consequently, the loss of p53 function in many cancers can lead to increased survivin expression. Additionally, signaling pathways such as STAT3 and PI3K/Akt have been shown to upregulate survivin expression, further promoting cancer cell survival and proliferation. nih.govspandidos-publications.com

Table 1: Subcellular Localization and Function of Survivin

Cellular CompartmentPrimary FunctionMechanism of Action
Cytoplasm Inhibition of ApoptosisPrevents caspase activation by binding to Smac/DIABLO and preserving the function of other IAPs. mdpi.comsci-hub.se
Mitochondria Inhibition of ApoptosisReleased into the cytoplasm in response to death signals to block caspase activation. sci-hub.semdpi.com
Nucleus Regulation of MitosisActs as a component of the chromosomal passenger complex (CPC) to ensure proper chromosome segregation. sci-hub.semdpi.com

Contribution to Cellular Resistance to Anti-Cancer Agents (e.g., Chemotherapy, Radiotherapy)

A significant body of preclinical evidence demonstrates that survivin is a key contributor to cellular resistance against a broad range of anti-cancer therapies, including chemotherapy and radiotherapy. mdpi.comnih.gov High levels of survivin expression are frequently correlated with poor clinical outcomes and resistance to treatment in various cancers. mdpi.comnih.gov

Survivin's role in chemoresistance is multifaceted. waocp.com It has been shown to protect cancer cells from apoptosis induced by various chemotherapeutic agents such as paclitaxel (B517696), cisplatin (B142131), and etoposide. aacrjournals.org Downregulation of survivin expression through methods like antisense oligonucleotides or small interfering RNAs (siRNAs) has been shown to enhance the chemosensitivity of cancer cells, leading to increased apoptosis and inhibited proliferation. mdpi.comspandidos-publications.com For example, combining survivin inhibition with docetaxel (B913) in melanoma xenograft models resulted in a greater rate of apoptosis and tumor regression. mdpi.com Similarly, in cisplatin-resistant head and neck squamous cell carcinoma and ovarian cancer cells, combining survivin inhibition with cisplatin induced apoptosis and tumor regression. mdpi.com Studies have also implicated survivin in resistance to doxorubicin (B1662922) in breast cancer, where its overexpression was found in non-responder tumors. nih.gov

Survivin also plays a critical role in resistance to radiotherapy. mdpi.com Its expression can be induced by ionizing radiation, which is thought to be an adaptive response of tumor cells to radiation-induced stress. nih.gov This upregulation of survivin helps cancer cells to evade radiation-induced apoptosis. nih.gov Preclinical studies have shown that inhibiting survivin can sensitize tumor cells to the cytotoxic effects of gamma irradiation. aacrjournals.org For instance, in cervical cancer cells, targeting survivin with siRNA increased radiosensitivity by upregulating the pro-apoptotic protein PUMA. nih.gov The combination of survivin knockdown and ionizing radiation led to significantly slowed tumor growth and increased apoptosis in xenograft models. nih.gov This radiosensitizing effect has been observed across various cancer types, including glioblastoma, rectal cancer, and esophageal squamous cell carcinoma. mdpi.comnih.gov

Table 2: Preclinical Evidence of Survivin's Role in Treatment Resistance

Cancer ModelAnti-Cancer AgentEffect of Survivin InhibitionReference
Melanoma XenograftsDocetaxelIncreased apoptosis and tumor regression. mdpi.com
Head and Neck Squamous Cell Carcinoma (Cisplatin-Resistant)CisplatinInduced apoptosis and tumor regression. mdpi.com
Ovarian Cancer (Cisplatin-Resistant)CisplatinInduced apoptosis and tumor regression. mdpi.com
Breast Tumors (Organotypic)DoxorubicinPotentiated the effect of doxorubicin and induced apoptosis. nih.gov
Cervical Cancer CellsIonizing RadiationIncreased radiosensitivity through PUMA upregulation. nih.gov
Various Human Tumor ModelsChemotherapy & RadiotherapySensitized tumor cells and reduced tumor growth. mdpi.com

Influence on Angiogenesis in Preclinical Tumor Models

Survivin has been identified as a significant player in tumor angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. jcancer.orgnih.gov It is highly expressed in the endothelial cells of tumor blood vessels during their proliferative and remodeling phases. aacrjournals.org

Preclinical studies have demonstrated that survivin expression promotes tumor angiogenesis. One mechanism through which survivin exerts this effect is by promoting VEGF (Vascular Endothelial Growth Factor)-induced angiogenesis. nih.gov This occurs via the PI3K/Akt signaling pathway, which leads to enhanced beta-catenin/Tcf-Lef dependent transcription. nih.gov

Suppression of survivin has been shown to inhibit angiogenesis in preclinical models. Antisense-mediated downregulation of survivin in in vitro models of angiogenesis resulted in the stimulation of capillary involution. aacrjournals.org In a colon cancer mouse model, the injection of an adeno-associated virus encoding a dominant-negative mutant of survivin (C84A) led to the suppression of angiogenesis and tumor growth. d-nb.info Furthermore, in lung squamous cell carcinoma, upregulation of survivin was associated with increased tumor angiogenesis. d-nb.info

These findings from preclinical tumor models underscore the critical role of survivin in supporting the vascularization of tumors, thereby facilitating their growth and potential for spread.

Involvement in Autoimmune and Inflammatory Processes

Beyond its well-established role in cancer, survivin is increasingly recognized for its involvement in the pathogenesis of autoimmune and inflammatory diseases. tandfonline.comnih.gov In these conditions, survivin expression contributes to the breakdown of immune tolerance and the persistence of inflammation by preventing the apoptosis of autoreactive immune cells. tandfonline.comnih.gov

Survivin's Role in T-cell and B-cell Development and Function

Survivin plays a critical role in the development and function of both T-cells and B-cells. nih.gov In the T-cell lineage, survivin is essential for the proliferative expansion of early T-cells at the pre-TCR checkpoint. nih.gov While not essential for preventing apoptosis in T-cells, it is crucial for their maturation and proliferation, particularly during homeostatic expansion. nih.gov Survivin is expressed in both thymocytes and mature T-cells and is required for the differentiation and maintenance of CD4+ and CD8+ memory T-cells. nih.govnih.gov

In B-cell development, survivin is required for the proliferation of B-cell progenitors and activated mature B-cells. nih.gov Deletion of survivin during early B-cell development leads to a complete block at the cycling pre-B cell stage. nih.gov While survivin-deficient mature B-cells can maintain homeostasis, they are unable to mount effective humoral responses upon stimulation. nih.gov In autoimmune diseases, the overexpression of survivin in autoreactive B-cells allows them to escape apoptosis, leading to the production of autoantibodies. nih.govnih.gov

Impact on Immune Cell Survival and Regulation

Survivin is indispensable for the homeostasis of the immune system, influencing both innate and adaptive immune responses. nih.gov It is required for the maturation and expansion of immature neutrophils during granulocytopoiesis and supports their persistent inflammatory response by inhibiting apoptosis. nih.gov

In the context of autoimmunity, survivin's anti-apoptotic function contributes to the survival of autoreactive lymphocytes, which would otherwise be eliminated. nih.gov This leads to a persistent inflammatory state. healthbiotechpharm.org Survivin also plays a role in antigen presentation by regulating the maturation of dendritic cells and the formation of major histocompatibility complex (MHC) class II molecules. nih.gov High levels of survivin have been detected in various autoimmune and inflammatory conditions, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. tandfonline.comhealthbiotechpharm.org

Survivin (18-27) as a Determinant of Cellular Phenotypes in Disease

The expression level and subcellular localization of survivin act as a key determinant of cellular phenotypes in various diseases, particularly in cancer. The differential functions of survivin in the cytoplasm/mitochondria versus the nucleus allow it to distinctly influence cell survival and proliferation.

The overexpression of survivin can drive a more aggressive tumor phenotype characterized by increased resistance to therapy and a higher likelihood of relapse. researchgate.nettandfonline.com For example, in breast cancer, survivin and its splice variant survivin-ΔEx3 were found to be uniquely overexpressed in tumors that were non-responsive to doxorubicin. nih.gov Forced expression of survivin-ΔEx3 was sufficient to confer a drug-resistant phenotype to breast cancer cells. nih.gov

In the context of the immune system, survivin expression dictates the functional phenotype of immune cells. Its presence is necessary for the proliferative capacity of developing lymphocytes, while its upregulation in mature, autoreactive immune cells contributes to the persistent inflammatory phenotype seen in autoimmune diseases. nih.govnih.gov Therefore, survivin (18-27) acts as a molecular switch that can significantly shape the behavior of cells in both cancerous and inflammatory disease states.

Future Directions and Emerging Research Avenues for Survivin 18 27

Advanced Computational Modeling and Drug Design for Survivin (18-27) Interaction Interfaces

The interaction of Survivin (18-27) with Major Histocompatibility Complex (MHC) class I molecules is a critical step for its recognition by cytotoxic T-lymphocytes (CTLs). nih.gov Future research will increasingly rely on sophisticated computational models to understand and manipulate this interface for therapeutic benefit.

In Silico Peptide-MHC Interaction Analysis: Advanced computational algorithms are being employed to predict the binding affinity of Survivin (18-27) and its modified variants to various HLA alleles. nih.govuri.edu These models consider factors such as anchor residues, peptide backbone conformation, and electrostatic interactions to generate binding predictions. A recent study demonstrated the use of a composition-based model to predict survivin-binding peptides with an accuracy of nearly 80%, highlighting the potential of such approaches. biorxiv.orgbiorxiv.org These predictive tools are crucial for designing peptide-based vaccines with broad applicability across diverse patient populations.

Structure-Based Drug Design: High-resolution crystal structures of peptide-MHC complexes provide a template for the rational design of small molecules that can modulate this interaction. Future efforts will focus on developing compounds that can enhance the stability of the Survivin (18-27)-MHC complex, thereby augmenting the immune response, or conversely, molecules that block this interaction if required. Computational docking simulations will be instrumental in screening virtual libraries of compounds to identify promising candidates that bind to key "hot spots" at the interaction interface. mdpi.com

Molecular Dynamics Simulations: To capture the dynamic nature of the Survivin (18-27)-MHC interaction, molecular dynamics (MD) simulations are becoming an indispensable tool. These simulations can reveal conformational changes and energetic landscapes that are not apparent from static crystal structures. researchgate.net This detailed understanding can guide the design of peptide mimics or small molecule modulators with improved binding kinetics and specificity.

Table 1: Computational Approaches for Survivin (18-27) Research
Computational MethodApplication in Survivin (18-27) ResearchPotential Outcome
In Silico Binding Prediction (e.g., SYFPEITHI, EpiMatrix)Predicting binding affinity of Survivin (18-27) variants to different HLA alleles. nih.govuri.eduIdentification of promiscuous peptides for broader vaccine coverage.
Molecular DockingVirtual screening of small molecules to identify modulators of the peptide-MHC interaction. mdpi.comnih.govDiscovery of novel adjuvants or inhibitors.
Molecular Dynamics (MD) SimulationsAnalyzing the conformational dynamics and stability of the Survivin (18-27)-MHC complex. researchgate.netInsights into the mechanism of interaction and rational design of improved peptide binders.
Composition-Based Prediction ModelsPredicting peptide-protein interactions based on amino acid composition. biorxiv.orgbiorxiv.orgIdentification of novel interaction partners and binding motifs within the human proteome.

High-Throughput Screening for Novel Survivin (18-27) Modulators

To translate computational predictions into tangible therapeutic leads, high-throughput screening (HTS) assays are essential. The development of robust and scalable HTS platforms will accelerate the discovery of novel molecules that can modulate the presentation or recognition of Survivin (18-27).

Peptide-MHC Binding Assays: HTS formats for measuring peptide binding to recombinant MHC class II molecules have been successfully developed and can be adapted for class I molecules. nih.govneueve.com These assays, often utilizing techniques like ELISA or Luminescence-based Oxygen Channeling Immunoassay (LOCI), allow for the rapid screening of large peptide libraries to validate in silico predictions and identify peptides with high binding affinity. nih.govneueve.com Yeast surface display is another powerful HTS method for screening vast libraries of peptides for their ability to bind to specific MHC alleles. biorxiv.org

Cell-Based Screening Assays: Bimolecular fluorescence complementation (BiFC) is an innovative cell-based HTS method used to identify inhibitors of protein-protein interactions. nih.gov This technology could be adapted to screen for small molecules that disrupt the interaction between survivin and its binding partners, which may indirectly affect the processing and presentation of the Survivin (18-27) epitope. nih.gov Another cell-based approach is the T2 stabilization assay, which measures the ability of peptides to stabilize MHC class I molecules on the surface of T2 cells, providing a functional readout of peptide binding. mblbio.com

Investigation of Undiscovered Post-Translational Modifications within the Survivin (18-27) Region

Post-translational modifications (PTMs) can significantly impact a protein's function, stability, and immunogenicity. creative-proteomics.com While PTMs of the full-length survivin protein, such as phosphorylation, are known to be crucial for its function, the PTM landscape of the Survivin (18-27) peptide itself remains largely unexplored. d-nb.info

Mass Spectrometry-Based PTM Analysis: Advanced mass spectrometry (MS) techniques, particularly bottom-up proteomics, are the cornerstone of PTM discovery. creative-proteomics.commdpi.com This approach involves the enzymatic digestion of the protein followed by MS/MS analysis to identify modified peptides and pinpoint the exact site of modification. mdpi.com Enrichment strategies, such as immunoprecipitation with PTM-specific antibodies or affinity chromatography, are often necessary to detect low-abundance modifications. mdpi.comnih.gov

Antibody-Based Detection Methods: The development of antibodies that specifically recognize certain PTMs within the Survivin (18-27) sequence would provide invaluable tools for its study. bitesizebio.com These antibodies could be used in techniques like Western blotting and immunohistochemistry to investigate the presence and localization of modified Survivin (18-27) in cells and tissues. nih.govcytoskeleton.com

Functional Impact of PTMs: A key future direction will be to understand how potential PTMs within the Survivin (18-27) region affect its binding to MHC molecules and its recognition by T-cells. For instance, phosphorylation or acetylation of residues within the peptide could either enhance or abolish its immunogenicity. In vitro refolding assays with synthetic modified peptides and T-cell activation assays will be crucial for these functional studies.

Table 2: Methods for Investigating Post-Translational Modifications (PTMs)
TechniqueDescriptionApplication to Survivin (18-27)
Mass Spectrometry (MS)Identifies and sequences peptides, allowing for the detection of mass shifts indicative of PTMs. creative-proteomics.comcytoskeleton.comUnbiased discovery of novel PTMs within the Survivin (18-27) region.
Immunoprecipitation (IP)Uses antibodies to enrich for proteins or peptides with a specific PTM. bitesizebio.comcytoskeleton.comIsolation of post-translationally modified Survivin (18-27) for further analysis.
Western BlottingUses antibodies to detect specific proteins and their modifications in a complex mixture. nih.govbitesizebio.comValidation of the presence of specific PTMs on Survivin (18-27) using modification-specific antibodies.
In Vitro Biochemical AssaysUses purified components to study PTMs in a controlled environment. bitesizebio.comcytoskeleton.comDetermining if Survivin (18-27) can be a substrate for specific modifying enzymes.

Exploration of Survivin (18-27) in Novel Disease Contexts (excluding clinical applications)

While survivin is primarily studied in the context of cancer, emerging evidence suggests its involvement in other pathologies, particularly autoimmune and inflammatory diseases. researchgate.netoxfordvacmedix.com This opens up new avenues for investigating the role of the Survivin (18-27) peptide in these conditions.

Autoimmune Diseases: Overexpression of survivin has been documented in a range of autoimmune diseases, including rheumatoid arthritis (RA), multiple sclerosis (MS), systemic lupus erythematosus (SLE), psoriasis, and myasthenia gravis (MG). researchgate.netoxfordvacmedix.comamegroups.orgbiologists.com In these conditions, survivin is thought to contribute to the survival of autoreactive immune cells. nih.govnih.gov Future research should investigate whether Survivin (18-27) is presented by immune cells in these disease settings and if it contributes to the aberrant immune response.

Inflammatory Conditions: Survivin has also been implicated in inflammatory processes. nih.gov For example, it is involved in the pathogenesis of inflammatory bowel disease (IBD) and hypertrophic scars. researchgate.netekb.eg Research into whether the Survivin (18-27) peptide plays a role in the chronic inflammation characteristic of these diseases is a promising area of inquiry. This could involve analyzing patient samples for the presence of T-cells reactive to Survivin (18-27).

Development of Next-Generation Preclinical Tools and Models for Survivin (18-27) Research

To effectively study the immunobiology of Survivin (18-27) and to test novel therapeutic strategies, the development of more sophisticated preclinical models is crucial.

Humanized Mouse Models: A significant advancement in preclinical research is the development of humanized mice. frontiersin.org These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a functional human immune system. frontiersin.org Models that also express human HLA alleles, such as the NSG-A2 mouse, are particularly valuable for studying the immunogenicity of human peptides like Survivin (18-27) and for evaluating the efficacy of peptide-based vaccines. researchgate.netmdpi.com

Transgenic Mouse Models: The creation of transgenic mice that express the human survivin protein under the control of its own promoter allows for the in vivo study of survivin gene activity in various physiological and pathological states. nih.gov A novel transgenic model expressing a luciferase reporter gene under the human survivin promoter has been developed, enabling non-invasive monitoring of survivin expression. nih.gov Such models could be instrumental in understanding the regulation of survivin expression and the subsequent generation of the Survivin (18-27) epitope.

Q & A

Basic: What experimental methodologies are recommended for assessing Survivin (18-27) expression in cancer tissues?

To evaluate Survivin expression, immunohistochemistry (IHC) is widely used for paraffin-embedded tumor samples, enabling correlation with clinicopathological parameters (e.g., tumor grade, metastasis, disease-free interval) . Key steps include:

  • Antibody validation : Ensure specificity using positive/negative controls (e.g., normal adjacent tissues).
  • Scoring system : Semi-quantitative methods (e.g., H-score) to quantify nuclear/cytoplasmic staining intensity and distribution .
  • Statistical integration : Use chi-square tests for categorical associations (e.g., Survivin positivity vs. lymph node metastasis) .

Advanced: How can researchers address contradictory findings regarding Survivin’s correlation with EGFR or VEGF in different cancers?

Contradictions arise from tissue-specific contexts and methodological variability. For example:

  • In papillary thyroid carcinoma (PTC) , Survivin and EGFR show significant correlation (p < 0.05), but no link exists with VEGF .
  • In breast cancer , Survivin correlates with both HER2 and EGFR, suggesting pathway crosstalk .
    Resolution strategies :
  • Multi-cohort validation : Analyze independent patient cohorts with standardized IHC protocols .
  • Pathway analysis : Use RNA sequencing or co-immunoprecipitation to identify upstream/downstream regulators (e.g., YAP-mediated Survivin transcription ).
  • Meta-analysis : Pool data from studies with comparable designs to assess heterogeneity .

Basic: What statistical approaches are appropriate for analyzing Survivin’s diagnostic or prognostic value?

  • Univariate analysis : Chi-square or Fisher’s exact tests for categorical variables (e.g., Survivin expression vs. tumor differentiation) .
  • Multivariate analysis : Cox regression to determine Survivin’s independence as a prognostic factor (e.g., hazard ratios for recurrence) .
  • Survival curves : Kaplan-Meier analysis with log-rank tests to compare disease-free intervals between Survivin-high and -low groups .

Advanced: How can siRNA-based knockdown of Survivin be optimized for in vivo neuroblastoma models?

Key methodological considerations from preclinical studies:

  • siRNA delivery : Use lipid nanoparticles or viral vectors for stable transfection in SH-SY5Y cells .
  • Dose-response validation : Confirm Survivin mRNA/protein suppression via RT-PCR and Western blotting .
  • Outcome metrics : Quantify tumor nodules in orthotopic models (e.g., peritoneal seeding reduction from 126.8 ± 12.6 to 26.87 ± 8.4 nodules with Survivin siRNA ).
  • Off-target control : Include scramble siRNA and monitor unrelated apoptosis markers (e.g., caspase-3) .

Advanced: How does Survivin’s nuclear localization impact its regulatory role in cancer progression?

Nuclear Survivin correlates with poor prognosis in cholangiocarcinoma and is regulated by YAP . Methodological insights:

  • Subcellular fractionation : Isolate nuclear/cytoplasmic protein extracts for Western blotting.
  • Co-expression analysis : Use dual IHC/IF staining for YAP and Survivin in tumor samples (e.g., R² = 0.8445, p = 0.0012 ).
  • Functional assays : CRISPR/Cas9-mediated YAP knockout to assess Survivin transcriptional activity .

Basic: What are the ethical and practical considerations when designing Survivin-focused clinical studies?

  • Preclinical compliance : Follow NIH guidelines for animal studies, including sample size justification and blinding protocols .
  • Human subject protocols : Detail participant selection criteria (e.g., tumor stage, prior treatments) and informed consent processes .
  • Data transparency : Report limitations (e.g., survivorship bias in retrospective studies) and raw data accessibility .

Advanced: How can Survivin promoter activity be leveraged for cancer-specific gene therapy?

The survivin promoter is hyperactive in cancer cells (e.g., 40.9% GFP expression in HepG2 vs. 3.2% in LO2 cells ). Strategies include:

  • Vector design : Clone therapeutic genes (e.g., pro-apoptotic Buforin II) under the survivin promoter .
  • Specificity validation : Compare promoter activity in primary vs. transformed cell lines.
  • In vivo efficacy : Monitor tumor regression and off-target effects in xenograft models .

Basic: How do stereological parameters enhance the quantification of Survivin’s diagnostic utility?

In esophageal squamous carcinoma (ESC), stereology provides 3D metrics such as:

  • Nuclear volume density (Vvn) and surface area density (Svn) to assess tumor differentiation .
  • Statistical thresholds : Survivin positivity (>57.7%) correlates with poor differentiation (χ² = 6.1099, p = 0.0471 ).

Advanced: What mechanisms underlie Survivin’s role in chemotherapy resistance, and how can they be disrupted?

Survivin inhibits apoptosis via caspase-3 suppression and promotes mitotic progression. Targeting strategies:

  • Small-molecule inhibitors : Screen compounds blocking Survivin’s BIR domain .
  • Combinatorial therapy : Pair Survivin siRNA with cisplatin to reverse resistance in neuroblastoma models .
  • Biomarker integration : Monitor Pgp/uPA/PAI-1 levels to assess multi-drug resistance (MDR) .

Basic: How should researchers report Survivin-related findings to ensure reproducibility?

  • MIAME compliance : Detail experimental conditions (e.g., antibody clones, dilution ratios) .
  • Data repositories : Share raw images (IHC), RNA-seq datasets, and analysis code in public platforms.
  • Negative results : Publish non-significant correlations to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.